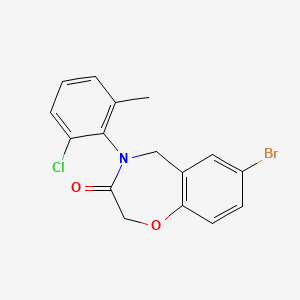![molecular formula C20H15FN4O3 B6477603 3-cyclopropyl-1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2640976-42-5](/img/structure/B6477603.png)
3-cyclopropyl-1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-cyclopropyl-1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a fluorophenyl group, an oxadiazole ring, and a tetrahydroquinazoline dione moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopropyl, fluorophenyl, oxadiazole, and tetrahydroquinazoline dione groups would contribute to its three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the tetrahydroquinazoline dione moiety could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学研究应用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The compound can serve as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it a valuable tool for synthetic chemists.
Protodeboronation in Organic Synthesis
Pinacol boronic esters, including this compound, are essential building blocks in organic synthesis. Protodeboronation reactions allow for the removal of the boron moiety, leading to the formation of new carbon–carbon bonds. These reactions have been applied in the synthesis of various natural products and complex molecules .
Biochemical Research
Researchers can use this compound to study enzyme-substrate interactions. Its structure mimics certain natural substrates, providing insights into enzyme mechanisms. By investigating its behavior in biochemical assays, scientists can uncover valuable information about enzymatic processes.
Kinase Inhibition
Trametinib, a related compound, is a kinase inhibitor used in the treatment of melanoma. The structural similarity between trametinib and our compound suggests potential kinase inhibitory activity. Further exploration could reveal its effectiveness against specific kinases involved in disease pathways .
作用机制
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that its structure could mimic certain natural substrates, helping to elucidate the mechanisms of enzyme action. This implies that the compound may interact with its targets by fitting into the active sites of enzymes, thereby influencing their function.
Biochemical Pathways
Compounds with similar structures have been found to influence a broad range of biochemical pathways due to their diverse biological activities . These activities can lead to changes in cellular processes and have downstream effects on the organism’s overall health.
Result of Action
It is known that compounds with similar structures can have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that the compound may have a significant impact on viral replication at the molecular and cellular levels.
安全和危害
未来方向
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include developing more efficient synthetic routes, investigating its behavior in different conditions, or exploring its use in areas such as medicine or materials science .
属性
IUPAC Name |
3-cyclopropyl-1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3/c21-15-7-3-1-5-13(15)18-22-17(28-23-18)11-24-16-8-4-2-6-14(16)19(26)25(20(24)27)12-9-10-12/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNEVINONWHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477523.png)
![methyl 4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]benzoate](/img/structure/B6477543.png)
![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6477551.png)
![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6477561.png)
![N-[4-({2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6477569.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide](/img/structure/B6477582.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6477588.png)
![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea](/img/structure/B6477598.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B6477606.png)

![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6477624.png)
![2-methoxy-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzamide](/img/structure/B6477625.png)
![1-(5-chloro-2-methoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477630.png)
![2-(4-methoxyphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6477634.png)